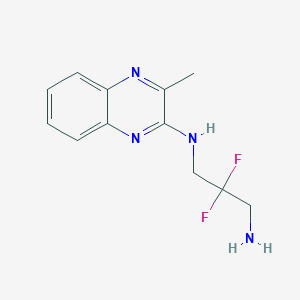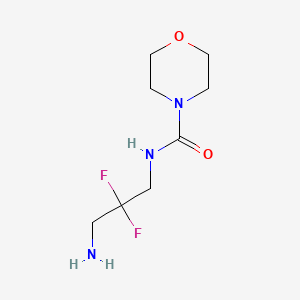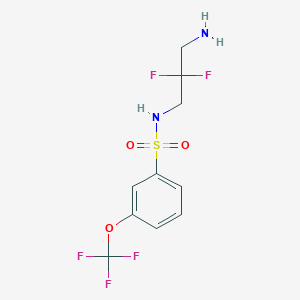
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine is a synthetic organic compound that belongs to the class of quinoxaline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves several steps. One of the common methods includes the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates in water . This reaction is carried out under visible light at room temperature, providing a green and efficient strategy for the preparation of the desired product. The reaction conditions are mild, and the process generates the desired products in good yields.
Analyse Chemischer Reaktionen
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.
Wirkmechanismus
The mechanism of action of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis . By inhibiting VEGFR-2, the compound can disrupt the signaling pathways involved in tumor growth and proliferation. The molecular targets and pathways involved include the inhibition of receptor autophosphorylation and dimerization processes .
Vergleich Mit ähnlichen Verbindungen
2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine can be compared with other quinoxaline derivatives, such as:
3-methylquinoxalin-2(1H)-one: This compound serves as a precursor in the synthesis of various quinoxaline derivatives.
3-difluoromethyl-quinoxalin-2-ones: These compounds have similar structural features and are used in pharmaceutical research.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with quinoxaline derivatives, such as anticancer and antiviral properties.
The uniqueness of 2,2-difluoro-N’-(3-methylquinoxalin-2-yl)propane-1,3-diamine lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4/c1-8-11(16-7-12(13,14)6-15)18-10-5-3-2-4-9(10)17-8/h2-5H,6-7,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJFVOKPIOITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)





![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
